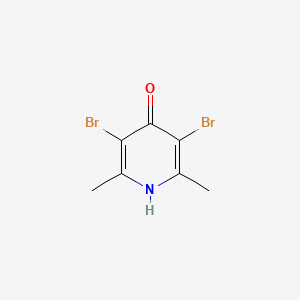
3,5-Dibromo-2,6-dimethylpyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dibromo-2,6-dimethylpyridin-4-ol is a halogenated and alkylated pyridine derivative characterized by bromine atoms at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a hydroxyl group at the 4-position. This substitution pattern confers unique electronic and steric properties. Bromine, as an electron-withdrawing group, reduces electron density on the aromatic ring, while methyl groups (electron-donating) and the hydroxyl group (polar, hydrogen-bonding) introduce competing effects.
Synthesis likely involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 2,6-dimethylpyridin-4-ol under controlled conditions could yield the target compound, analogous to methods used for dibromo-trimethylphenylquinol derivatives . Experimental data on its physical properties (e.g., melting point, solubility) are scarce in available literature, necessitating extrapolation from structurally related compounds.
Comparison with Similar Compounds
Substituent Effects: Halogens vs. Alkyl/Hydroxyl Groups
The substituent type and position significantly alter pyridine derivatives’ properties. Key comparisons include:
- Bromine vs. Chlorine/Iodine: Bromine’s moderate electronegativity and polarizability balance electron withdrawal and steric effects.
- Methyl vs. Hydroxymethyl : Methyl groups enhance lipophilicity, whereas hydroxymethyl () introduces hydrogen-bonding capacity, improving aqueous solubility .
Positional Effects on Electronic Structure
Substituent positions dictate resonance and inductive effects:
- 2,6-Dimethyl substitution : Methyl groups at ortho positions donate electrons, counteracting bromine’s electron withdrawal. This may reduce ring strain compared to nitro-substituted analogs (e.g., ’s nitropyridines, where 2,6-nitro groups shorten C—N bonds) .
Functional Group Influence
- Hydroxyl Group : The 4-OH group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with nitro groups (), which prioritize density and stability over solubility .
- Bromine vs. Nitro : Bromine offers less electron withdrawal than nitro groups but avoids the extreme sensitivity seen in high-energy nitropyridines .
Physical and Chemical Properties
- Melting Points: reports a dibromo-trimethylphenylquinol derivative with a melting point of 395–398°C, attributed to extensive halogenation and aromatic stacking . The target compound’s melting point is likely lower due to fewer substituents and hydroxyl-group disruption of symmetry.
- Density: While nitro-substituted pyridines achieve densities >2 g/cm³ (e.g., 3,5-diamino-2,4,6-trinitropyridine at 2.2 g/cm³) , brominated analogs like the target compound may have lower densities (~1.8–2.0 g/cm³ estimated) due to bromine’s lower density than nitro groups.
Reactivity and Stability
- Bromination Sites : The 3,5-bromo positions may hinder further electrophilic substitution, directing reactions to the 4-OH or methyl-adjacent positions.
- Thermal Stability : Methyl and hydroxyl groups likely improve thermal stability compared to nitro derivatives, which are prone to decomposition under heat .
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7Br2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11) |
InChI Key |
XOZPAKAYGQIDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















